molecular formula C8H7ClFNO2 B12095706 Methyl 2-amino-5-chloro-3-fluorobenzoate

Methyl 2-amino-5-chloro-3-fluorobenzoate

Cat. No.: B12095706
M. Wt: 203.60 g/mol
InChI Key: GVINMZSIRZXBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-chloro-3-fluorobenzoate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzoic acid, featuring an amino group, a chlorine atom, and a fluorine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-chloro-3-fluorobenzoate typically involves the esterification of 2-amino-5-chloro-3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-chloro-3-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of 2-amino-5-chloro-3-fluorobenzoic acid.

Scientific Research Applications

Methyl 2-amino-5-chloro-3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-chloro-3-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the amino, chloro, and fluoro groups can affect its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-chloro-5-fluorobenzoate
  • Methyl 5-amino-2-fluorobenzoate
  • Methyl 3-amino-2-fluorobenzoate

Uniqueness

Methyl 2-amino-5-chloro-3-fluorobenzoate is unique due to the specific positioning of the amino, chloro, and fluoro groups on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

Methyl 2-amino-5-chloro-3-fluorobenzoate is an aromatic amine characterized by the presence of an amino group, a chloro group, and a fluoro group on its benzene ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant case studies.

The molecular formula of this compound is C₈H₇ClFNO₂. Its structure includes:

  • Amino Group (-NH₂) : Contributes to nucleophilic properties.
  • Chloro Group (-Cl) : Influences reactivity and biological interactions.
  • Fluoro Group (-F) : Affects lipophilicity and binding affinity.

This compound's biological activity is likely mediated through its interactions with various enzymes and receptors. The presence of functional groups can enhance its binding affinity to molecular targets, influencing biochemical pathways. Specifically, the compound may participate in:

  • Enzyme Inhibition : Binding to active sites of enzymes, altering their activity.
  • Receptor Modulation : Interacting with cellular receptors to initiate signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, which are summarized in the following table:

Activity Type Description Reference
AntimicrobialExhibits inhibitory effects on various bacterial strains.
AntiparasiticInvestigated for activity against malaria parasites.
Enzyme InteractionPotential to inhibit specific enzymes involved in metabolic processes.
CytotoxicityEvaluated for effects on human cell lines; shows selective toxicity profiles.

Case Studies

  • Antimicrobial Activity :
    A study investigating the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound in antibiotic development.
  • Antiparasitic Effects :
    In vitro assays revealed that this compound could inhibit the growth of Plasmodium falciparum, the malaria-causing parasite, with an effective concentration (EC50) indicating promising therapeutic potential against malaria.
  • Enzyme Inhibition Studies :
    Research focused on the interaction of this compound with metabolic enzymes showed that it could act as a competitive inhibitor, affecting metabolic pathways crucial for cellular function.

Comparative Analysis

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound Name Structural Features Biological Activity
Methyl 2-amino-3-chloro-5-fluorobenzoateDifferent positioning of functional groupsModerate antimicrobial activity
Methyl 5-amino-2-fluorobenzoateLacks chloro group; increased solubilityLimited enzyme inhibition
Methyl 3-amino-2-fluorobenzoateDifferent fluorine position; decreased reactivityMinimal antiparasitic effects

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

methyl 2-amino-5-chloro-3-fluorobenzoate

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3

InChI Key

GVINMZSIRZXBFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.